molecular formula C26H22FN3O2 B2593760 5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189735-70-3

5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2593760
CAS No.: 1189735-70-3
M. Wt: 427.479
InChI Key: PPOQOVDVBUSDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189735-70-3) is a high-purity chemical compound for research applications. It belongs to the pyrimido[5,4-b]indol-4-one class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to "privileged" indole frameworks found in numerous pharmaceutically active compounds . These heterocyclic moieties are known to exhibit a wide spectrum of biological activities. Scientific literature on closely related analogues highlights the research potential of this chemical series. For instance, a study on a similar molecule, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrated nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro . The compound was identified as a promising molecular scaffold for creating new potent drugs for treating hepatitis B, with molecular docking studies supporting its role as a new HBV inhibitor . Furthermore, other derivatives featuring the pyrimidoindole core are being investigated in various research areas, including as potential phosphodiesterase 3A (PDE3A) inhibitors . The molecular structure of this compound, with a fused pyrimidine-indole core and specific substitutions at the 3- and 5-positions, makes it a valuable candidate for drug discovery and development screening programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-17-11-12-22-20(13-17)24-25(30(22)15-18-7-3-5-9-21(18)27)26(31)29(16-28-24)14-19-8-4-6-10-23(19)32-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOQOVDVBUSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as 2-aminobenzylamine with a suitable aldehyde under acidic conditions.

    Introduction of Fluorobenzyl and Methoxybenzyl Groups: The next step involves the introduction of the fluorobenzyl and methoxybenzyl groups. This can be accomplished through nucleophilic substitution reactions using 2-fluorobenzyl chloride and 2-methoxybenzyl chloride, respectively, in the presence of a base such as potassium carbonate.

    Final Cyclization and Methylation: The final step involves cyclization and methylation to form the desired compound. This can be achieved by treating the intermediate with a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Fluorine displacement : Treatment with alkoxide ions (e.g., NaOCH₃) in polar aprotic solvents (DMF, 60°C) replaces the fluorine atom at the 2-position of the benzyl group with methoxy, yielding 5-(2-methoxybenzyl) derivatives .

  • Chlorine introduction : Reaction with N-chlorosuccinimide (NCS) in dichloromethane introduces chlorine at the 4-position of the pyrimidine ring, forming 4-chloro intermediates useful for further functionalization .

Table 1: Representative NAS Reactions

Substrate PositionReagent/ConditionsProductYieldReference
2-FluorobenzylNaOCH₃/DMF, 60°C2-Methoxybenzyl72%
Pyrimidine C4NCS/DCM, RT4-Chloro derivative85%

Oxidation and Reduction Reactions

The methoxybenzyl group and pyrimidine core participate in redox transformations:

  • Demethylation : BF₃·Et₂O in anhydrous dichloroethane selectively removes the methyl group from the methoxy substituent, generating a phenolic intermediate .

  • Pyrimidine ring reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrimidine ring to a dihydropyrimidine structure, altering electron distribution and bioactivity .

Key Data :

  • Demethylation proceeds with 68% efficiency under BF₃ catalysis .

  • Hydrogenation at 50 psi H₂ pressure achieves full conversion in 4 hours .

Condensation and Cycloaddition Reactions

The indole nitrogen and pyrimidine carbonyl groups enable cyclocondensation:

  • Schiff base formation : Reaction with aromatic amines (e.g., 4-aminophenol) in ethanol/acetic acid produces imine-linked derivatives, confirmed by FT-IR ν(C=N) at 1,620 cm⁻¹ .

  • Diels-Alder reactivity : The electron-deficient pyrimidine ring acts as a dienophile, reacting with cyclopentadiene at 80°C to form bicyclic adducts .

Functional Group Transformations

The methyl group at C8 undergoes selective modifications:

  • Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the benzylic position (8-CH₂Br), enabling cross-coupling reactions.

  • Oxidation to carboxylic acid : KMnO₄ in acidic conditions converts the 8-methyl group to a carboxylate, enhancing water solubility .

Table 2: Methyl Group Reactivity

ReactionReagentProductApplication
BrominationNBS/CCl₄8-BromomethylSuzuki coupling
OxidationKMnO₄/H₂SO₄8-Carboxylic acidSalt formation

Photochemical Reactions

UV irradiation (254 nm) induces intramolecular cyclization between the fluorobenzyl and methoxybenzyl groups, forming a dibenzofuran-like structure. This reaction is solvent-dependent, with acetonitrile providing optimal yields (55%).

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : The compound remains stable in 1M HCl at 25°C for 24 hours, but prolonged exposure (>48 hours) cleaves the methoxybenzyl ether bond.

  • Basic conditions : 0.1M NaOH induces ring-opening of the pyrimidine moiety via hydroxide attack at C2, forming a diketone intermediate .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . While specific data on the compound is limited, the structural similarities suggest potential efficacy in combating microbial infections.

Anticancer Properties

Compounds containing indole and pyrimidine moieties have been investigated for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . Although direct studies on 5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one are sparse, its structural analogs have shown promise in preclinical trials.

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrimidine derivatives demonstrated that modifications at specific positions significantly influenced their biological activity. By systematically varying substituents on the indole ring, researchers identified key structural features that enhance antimicrobial activity and cytotoxicity against cancer cell lines .

Case Study 2: Anticancer Activity Evaluation

In a separate investigation, a series of pyrimidine-based compounds were evaluated for their anticancer effects in vitro. Results indicated that compounds with similar scaffolds exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could potentially share similar properties .

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3)

  • Substituents :
    • Position 8: Fluoro (electron-withdrawing)
    • Position 5: 4-Fluorobenzyl (para-fluoro substitution)
    • Position 3: 2-Methoxybenzyl (identical to the target compound)
  • Key Differences :
    • The 8-fluoro group in Compound 3 may enhance metabolic stability compared to the 8-methyl group in the target compound.
    • The 4-fluorobenzyl substituent at position 5 alters electronic and steric profiles compared to the 2-fluorobenzyl group in the target compound.
  • Biological Activity: Demonstrated nanomolar inhibitory activity (IC₅₀ = 12 nM) against Hepatitis B virus (HBV) in vitro . Molecular docking revealed strong interactions with HBV core protein residues (e.g., Tyr38, Trp102) via hydrogen bonding and hydrophobic contacts .

3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

  • Substituents :
    • Position 3: 4-Chlorophenyl (electron-withdrawing)
    • Position 2: Phenacylsulfanyl (thioether-linked ketone)
  • Key Differences: Lack of benzyl groups at positions 3 and 5 reduces steric bulk compared to the target compound.

8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

  • Substituents :
    • Position 8: Bromo (bulky halogen)
    • Position 3: 3-Isopropoxypropyl (flexible alkoxy chain)
  • Key Differences :
    • The bromo substituent increases molecular weight and polarizability compared to the target compound’s methyl group.
    • The isopropoxypropyl chain may enhance solubility but reduce membrane permeability.

Structure–Activity Relationship (SAR) Trends

Substituent Position Impact on Activity Example Compounds
Position 8 - Electron-withdrawing groups (F, Br) : Improve metabolic stability and target affinity.
- Methyl : Enhances hydrophobicity but may reduce polar interactions.
Target compound (8-methyl) vs. Compound 3 (8-fluoro)
Position 5 - Fluorobenzyl groups : Para-substitution (4-F) optimizes steric alignment with HBV core protein.
- Ortho-substitution (2-F) may disrupt binding geometry.
Compound 3 (5-(4-F-benzyl)) vs. target compound (5-(2-F-benzyl))
Position 3 - 2-Methoxybenzyl : Provides hydrogen-bonding capacity via methoxy oxygen.
- Bulky substituents (e.g., 4-chlorophenyl) reduce conformational flexibility.
Target compound vs. 3-(4-chlorophenyl) derivative

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 3 8-Bromo Derivative
Molecular Weight ~463.5 g/mol ~464.4 g/mol ~418.3 g/mol
LogP Estimated 3.8 (hydrophobic) 3.7 (moderate) 4.1 (highly lipophilic)
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 6 7 5
Synthetic Route Multi-step alkylation and cyclization (analogous to Scheme 1 in ) Crystallized from acetonitrile SN2 substitution

Research Findings and Gaps

  • Compound 3 (8-fluoro analog) remains the most extensively studied pyrimidoindole derivative, with crystallographic (monoclinic P21/n space group, Z = 4) and Hirshfeld surface analysis confirming intermolecular interactions critical for stability .
  • Future Directions :
    • Synthesis and X-ray analysis of the target compound to compare crystal packing with Compound 3.
    • In vitro screening against HBV and related viral targets to establish potency trends.

Biological Activity

5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the pyrimido[5,4-b]indole family. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in cancer treatment and as inhibitors of various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate.
  • Reactions : The compound undergoes alkylation in dimethylformamide (DMF) in the presence of sodium hydride, followed by recrystallization to yield the target compound.
  • Characterization : Structural characterization is typically performed using techniques such as X-ray crystallography and spectroscopic methods (UV-Vis, IR) to confirm the purity and structure of the synthesized compound .

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases and its potential anticancer properties. The pyrimido[5,4-b]indole scaffold has been associated with various biological activities, including:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds in this class have shown effectiveness against RTKs such as VEGFR-2, which is crucial in angiogenesis and cancer progression.
  • Antiproliferative Effects : Studies indicate that these compounds can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

  • VEGFR-2 Inhibition : A study highlighted that similar compounds exhibit potent inhibition of VEGFR-2, with some derivatives showing IC50 values comparable to established inhibitors like sunitinib . This suggests that this compound may also possess significant activity against this target.
  • Cytotoxicity Assays : In vitro assays demonstrated that related pyrimido[5,4-b]indoles exhibit varying degrees of cytotoxicity against human tumor cell lines such as HeLa and A431. The specific activity of our compound needs to be evaluated through similar cytotoxicity assays to establish its therapeutic potential .
  • Selectivity Profile : Molecular modeling studies suggest that modifications on the pyrimido scaffold can enhance selectivity towards certain kinases over others. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Compound NameTargetIC50 Value (µM)Activity TypeReference
This compoundVEGFR-2TBDInhibitor
Related Pyrimido CompoundEGFR0.36Inhibitor
4-Chlorophenyl Pyrimido CompoundVEGFR-2Comparable to sunitinibInhibitor

Q & A

Basic: What synthetic routes are established for synthesizing this compound, and what intermediates are critical?

The compound is synthesized via multi-step heterocyclic condensation. A validated method involves reacting substituted benzyl halides with indole precursors under basic conditions, followed by cyclization in acetonitrile to form the pyrimidoindole core. Key intermediates include 8-methyl-3H-pyrimido[5,4-b]indole derivatives and halogenated benzyl precursors (e.g., 2-fluorobenzyl chloride and 2-methoxybenzyl bromide). Crystallization from acetonitrile yields the final product .

Basic: Which analytical techniques are essential for structural characterization?

  • X-ray crystallography : Resolves the monoclinic P21/n space group (a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å) and confirms substituent orientation .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in the crystal lattice .
  • NMR and LC-MS : Verify purity and substituent integration (e.g., fluorobenzyl and methoxybenzyl proton signals) .

Advanced: How can molecular docking predict biological activity for this compound?

Docking studies using HBV polymerase or viral capsid proteins (e.g., PDB templates) evaluate binding affinity. The fluorobenzyl group shows enhanced hydrophobic interactions, while the methoxybenzyl moiety contributes to hydrogen bonding. Computational models align with experimental IC50 values (nanomolar range against HBV) .

Advanced: What strategies mitigate low yields during the final cyclization step?

  • Solvent optimization : Acetonitrile improves cyclization efficiency compared to DMF or THF .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) enhance reaction rates.
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions like dimerization .

Basic: What biological activities are reported for this compound?

In vitro studies demonstrate nanomolar inhibition of Hepatitis B virus (HBV) replication, likely targeting viral polymerase or capsid assembly. No cytotoxicity is observed in human hepatocyte models at therapeutic doses .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line, viral load).
  • Metabolic stability testing : Evaluate differences in hepatic clearance using microsomal assays.
  • Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., fluorobenzyl vs. chlorobenzyl) .

Advanced: How do substituents influence the compound’s activity?

  • Fluorine at C5 : Enhances lipophilicity and metabolic stability.
  • Methoxy group at C3 : Improves solubility and hydrogen-bonding capacity.
  • Methyl at C8 : Reduces steric hindrance, favoring target binding .

Basic: What purification methods are effective post-synthesis?

  • Recrystallization : Acetonitrile achieves >95% purity .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers .
  • HPLC : Reverse-phase C18 columns resolve polar impurities .

Advanced: How can pharmacokinetics be optimized for in vivo studies?

  • Prodrug design : Esterify the indole nitrogen to enhance oral bioavailability.
  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • CYP450 inhibition assays : Identify metabolic hotspots for structural modification .

Advanced: How to validate synthetic intermediates for scale-up?

  • In-situ FTIR : Monitors reaction progress (e.g., disappearance of carbonyl intermediates).
  • Stability studies : Assess intermediates under storage conditions (e.g., humidity, temperature).
  • Quality by Design (QbD) : Define critical process parameters (CPPs) for reproducibility .

Methodological Notes

  • Contradictions : Discrepancies in bioactivity may arise from assay variability (e.g., viral strain differences) or impurities in early synthetic batches .
  • Theoretical Frameworks : Link synthesis and docking studies to heterocyclic chemistry principles or antiviral drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.